4-{[(Anthracen-9-YL)methoxy]methyl}pyridine
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Overview
Description
4-{[(Anthracen-9-YL)methoxy]methyl}pyridine is an organic compound that features a pyridine ring substituted with an anthracene moiety via a methoxy methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Anthracen-9-YL)methoxy]methyl}pyridine typically involves the reaction of 9-anthracenemethanol with 4-pyridinemethanol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 9-anthracenemethanol is replaced by the methoxy group of 4-pyridinemethanol, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(Anthracen-9-YL)methoxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Piperidine derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
4-{[(Anthracen-9-YL)methoxy]methyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the fluorescent properties of the anthracene moiety.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-{[(Anthracen-9-YL)methoxy]methyl}pyridine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function, which is of interest in anticancer research. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar structure but with an amine linkage instead of a methoxy methyl linkage.
9-Anthraldehyde oxime: Contains an oxime functional group instead of a methoxy methyl linkage.
4-Methoxy-benzoic acid anthracen-9-ylmethylene-hydrazide: Features a hydrazide linkage instead of a methoxy methyl linkage.
Uniqueness
4-{[(Anthracen-9-YL)methoxy]methyl}pyridine is unique due to its combination of the anthracene and pyridine moieties, which imparts distinct electronic and photophysical properties. This makes it a valuable compound for applications in organic electronics and photochemistry.
Properties
CAS No. |
185379-88-8 |
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Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(anthracen-9-ylmethoxymethyl)pyridine |
InChI |
InChI=1S/C21H17NO/c1-3-7-19-17(5-1)13-18-6-2-4-8-20(18)21(19)15-23-14-16-9-11-22-12-10-16/h1-13H,14-15H2 |
InChI Key |
MEOMNYXQDDNGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COCC4=CC=NC=C4 |
Origin of Product |
United States |
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